molecular formula C20H29N3O3 B2602087 N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 955774-68-2

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2602087
CAS No.: 955774-68-2
M. Wt: 359.47
InChI Key: PMYAGJUKXBPKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H29N3O3 and its molecular weight is 359.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptor Antagonism and Sleep Modulation

Research has explored the role of orexin receptors in sleep-wake regulation, with studies indicating that blockade of these receptors can modulate sleep patterns. For instance, the blockade of Orexin-1 Receptors attenuates the sleep-promoting effects of Orexin-2 Receptor antagonism, suggesting a complex interplay between these receptors in maintaining wakefulness and promoting sleep. This insight highlights the potential of targeting these receptors for sleep disorders treatment (Dugovic et al., 2009).

Dopamine Agonist Properties

The study of N-alkyl-tetrahydroisoquinolines has revealed their dopamine-like ability to dilate renal arteries, indicating their potential as dopamine agonists. This research suggests applications in developing treatments for conditions related to dopamine dysregulation (Jacob et al., 1981).

Ethylene Polymerization Catalysis

Research into N-(5,6,7-trihydroquinolin-8-ylidene)nitroarylamine ligands has shown high catalytic activity in ethylene polymerization. This application demonstrates the compound's utility in industrial polymer production, offering insights into enhancing polymerization efficiency and product properties (Zhang et al., 2011).

Synthesis and Characterization of Tetrahydroquinolines

The chemistry of tetrahydroquinolines, including their synthesis and potential pharmacological applications, has been extensively reviewed. These compounds play a significant role in developing pharmacologically active molecules, underscoring their importance in medicinal chemistry (Muthukrishnan et al., 2019).

Novel Tetrahydroquinoline Antibiotics

The discovery of new tetrahydroquinoline derivatives with antibiotic properties highlights the ongoing search for novel antimicrobial agents. Such compounds, including helquinoline from Janibacter limosus, exhibit significant biological activity against bacteria and fungi, pointing to their potential in addressing antibiotic resistance (Asolkar et al., 2004).

Properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-2-23-11-3-5-16-13-15(7-8-18(16)23)9-10-21-19(24)20(25)22-14-17-6-4-12-26-17/h7-8,13,17H,2-6,9-12,14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYAGJUKXBPKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.